2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride

CAS No.: 1210489-39-6

Cat. No.: VC3368242

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210489-39-6 |

|---|---|

| Molecular Formula | C11H15ClN2O |

| Molecular Weight | 226.7 g/mol |

| IUPAC Name | 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O.ClH/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13;/h1-2,4,6H,3,5,7-8,12H2;1H |

| Standard InChI Key | YXJBLKIHOOIOFN-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl |

| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

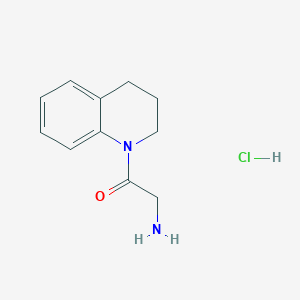

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride is a crystalline solid characterized by an amino ketone functional group attached to a tetrahydroquinoline structure. The compound is identified by its CAS number 1210489-39-6, which serves as a unique registry identifier in chemical databases. The compound represents an important class of heterocyclic structures that incorporate both nitrogen-containing ring systems and reactive functional groups of interest to medicinal chemists and pharmaceutical researchers.

Structural Properties

The molecular structure consists of a tetrahydroquinoline core with an aminoethanone group attached to the nitrogen of the quinoline ring, forming an amide linkage. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. The structural configuration contributes to its potential reactivity in various chemical reactions, particularly those involving the amino group or the carbonyl functionality.

Chemical Data

The following table summarizes the key chemical data for 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride:

| Property | Value |

|---|---|

| CAS Number | 1210489-39-6 |

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.7 g/mol |

| IUPAC Name | 2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O.ClH/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13;/h1-2,4,6H,3,5,7-8,12H2;1H |

| Standard InChIKey | YXJBLKIHOOIOFN-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN.Cl |

The compound's free base form (without HCl) has a molecular weight of 190.246 g/mol and formula C₁₁H₁₄N₂O.

Synthesis and Production

Synthetic Routes

The synthesis of 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride typically involves the reaction of tetrahydroquinoline derivatives with appropriate reagents to form the desired ethanone structure, followed by hydrochloride salt formation. The base compound can be synthesized through various organic chemistry methods, often involving condensation reactions of appropriate precursors. These synthetic pathways frequently utilize protected amino groups that are subsequently deprotected to yield the final product.

Laboratory Synthesis

In laboratory settings, the synthesis may involve:

-

Reaction of 1,2,3,4-tetrahydroquinoline with an appropriate amino acid derivative

-

Activation of the carboxylic acid group to facilitate amide formation

-

Deprotection of the amino group if required

-

Salt formation using hydrogen chloride to produce the stable hydrochloride form

The synthetic procedures typically require controlled conditions including appropriate temperature regulation, solvent selection, and careful purification steps to ensure high product purity.

Physical and Chemical Properties

Reactivity Profile

The compound contains several reactive functional groups that contribute to its chemical behavior:

-

The primary amine group (-NH₂) can participate in numerous reactions including:

-

Nucleophilic substitution reactions

-

Condensation with aldehydes or ketones

-

Acylation reactions with acid chlorides or anhydrides

-

-

The carbonyl group (C=O) presents potential for:

-

Nucleophilic addition reactions

-

Reduction to secondary alcohols

-

Wittig and related olefination reactions

-

-

The tetrahydroquinoline ring system provides:

-

A scaffold for further functionalization

-

Potential for oxidation to more unsaturated derivatives

-

Sites for electrophilic aromatic substitution

-

Solubility Characteristics

As a hydrochloride salt, the compound is expected to demonstrate appreciable solubility in polar solvents such as water, lower alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO). This enhanced solubility in aqueous media compared to its free base form makes it particularly suitable for biological testing and pharmaceutical applications where aqueous solubility is often a prerequisite.

Applications in Research and Development

Pharmaceutical Research

The compound's structural features make it potentially valuable in pharmaceutical research contexts. The tetrahydroquinoline scaffold appears in numerous bioactive compounds and approved drugs, suggesting that derivatives like 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride may serve as starting points for medicinal chemistry exploration. The combination of a basic amine function with the tetrahydroquinoline system creates opportunities for developing compounds with specific receptor interactions or enzyme inhibition properties.

Chemical Building Block Applications

As a functionalized intermediate, the compound can serve as a versatile building block in organic synthesis. The primary amine group provides a reactive handle for further derivatization, potentially leading to:

-

Libraries of related compounds for structure-activity relationship studies

-

More complex heterocyclic systems incorporating the tetrahydroquinoline motif

-

Labeled analogs for mechanistic or pharmacokinetic investigations

| Hazard Statement | Description | Implication |

|---|---|---|

| H315 | Causes skin irritation | Direct skin contact should be avoided |

| H319 | Causes serious eye irritation | Eye protection is essential when handling |

| H335 | May cause respiratory irritation | Inhalation of dust or vapors should be prevented |

These classifications necessitate appropriate safety measures during handling and storage.

Analytical Methods and Characterization

Identification Techniques

Confirmation of the identity and purity of 2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one hydrochloride typically employs multiple complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR provides information about the proton environments

-

¹³C NMR confirms the carbon framework and functional groups

-

2D NMR techniques may be used for complete structure elucidation

-

-

Mass Spectrometry

-

Provides molecular weight confirmation

-

Fragmentation patterns can support structural assignments

-

High-resolution MS offers precise molecular formula verification

-

-

Infrared Spectroscopy

-

Identifies key functional groups (NH₂, C=O, aromatic features)

-

Can distinguish between free base and hydrochloride salt forms

-

Stability Testing

For research and development purposes, understanding the stability profile of the compound is essential. Standard stability tests may include:

-

Accelerated stability testing under various temperature and humidity conditions

-

Solution stability in different solvents relevant to intended applications

-

Photostability assessment to determine sensitivity to light exposure

-

pH stability profiling to inform formulation decisions if relevant

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume